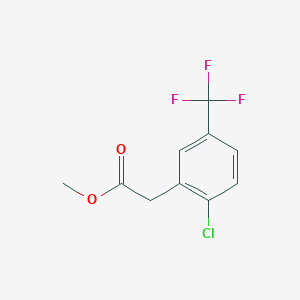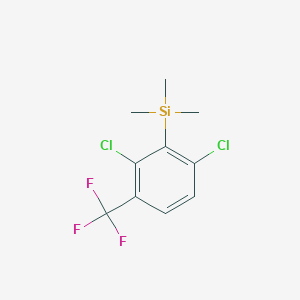
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane
Overview
Description
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane: is a chemical compound with the molecular formula C10H11Cl2F3Si and a molecular weight of 287.18 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, along with a trimethylsilane group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2,6-dichloro-3-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane can undergo nucleophilic substitution reactions where the trimethylsilane group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as and are used.
Reduction: Reagents like and are employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry:
In chemistry, (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is also employed in cross-coupling reactions and catalysis .
Biology:
The compound is used in biological research to study the effects of trifluoromethyl and dichloro groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine:
In medicine, this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry:
Industrially, the compound is used in the production of specialty chemicals and advanced materials . It is also employed in the manufacture of agrochemicals and electronic materials .
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane involves its interaction with various molecular targets. The presence of the trifluoromethyl and dichloro groups enhances its electrophilic properties , making it reactive towards nucleophiles. The trimethylsilane group can be easily replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- (2,6-Dichloro-3-(trifluoromethyl)phenyl)triethylsilane
- 2,4-Dichloro-6-(trifluoromethyl)aniline
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison:
Compared to similar compounds, (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties. The compound’s reactivity and versatility in various chemical reactions make it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZPBXWXAUEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6360638.png)
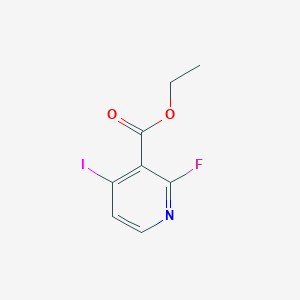
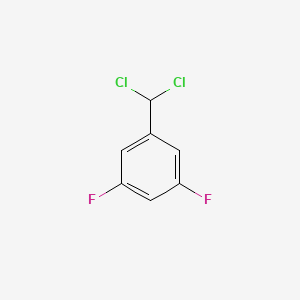
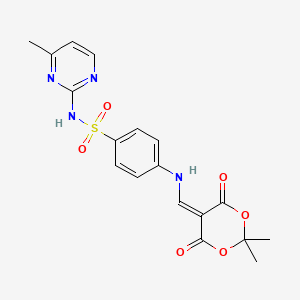
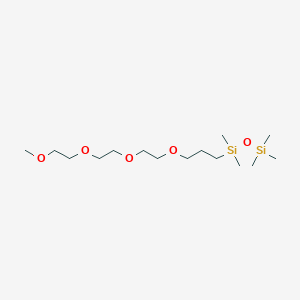
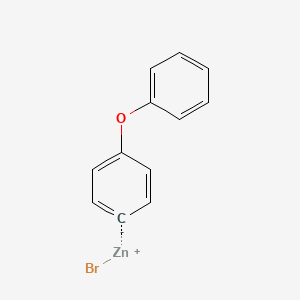
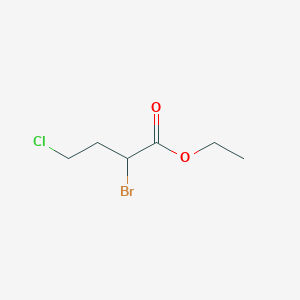
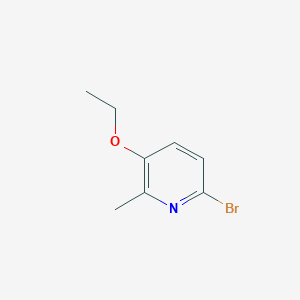
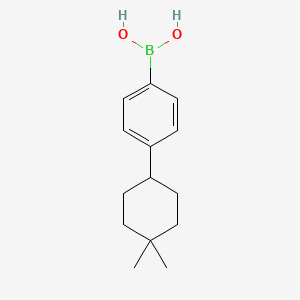
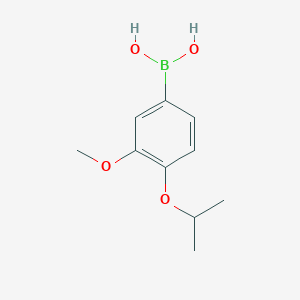
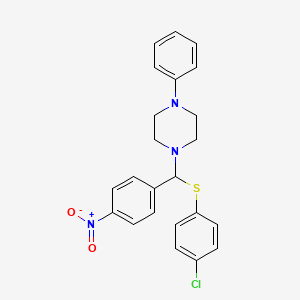
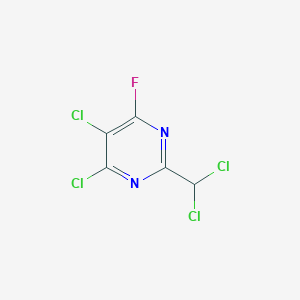
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)
